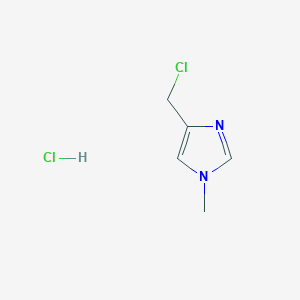

4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

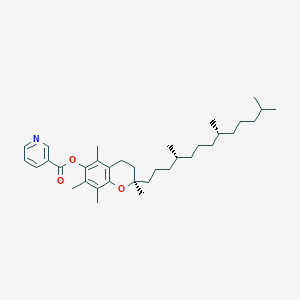

The compound "4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, a one-pot synthesis approach using imidazole hydrochloride as a promoter has been reported, which is environmentally friendly and avoids the use of metal catalysts or oxidants . Another method involves the cyclization of o-phenylenediamine with subsequent reactions such as N-alkylation, hydrolyzation, and chlorination to yield chloro-substituted imidazole derivatives . Additionally, microwave-assisted synthesis has been utilized to produce imidazole compounds, confirming the structure of the products through X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been extensively studied using various techniques. X-ray crystallography has been employed to determine the crystal structure of several imidazole compounds, revealing details such as space group, unit cell parameters, and the presence of intermolecular interactions . Furthermore, Density Functional Theory (DFT) and molecular docking studies have been conducted to investigate the molecular structure, stability, and potential biological activity of these compounds .

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions. For example, the displacement of chlorine from certain chloromethylene compounds by imidazole leads to the formation of new imidazole-containing structures . The reactivity of imidazole derivatives can also be influenced by the presence of substituents, which can affect the electron distribution and chemical behavior of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as thermal behavior, protonation, and mass spectrometry, have been characterized in several studies. These properties are crucial for understanding the stability and reactivity of the compounds. For instance, thermal decomposition stages of medetomidine hydrochloride, an imidazole derivative, have been elucidated through thermogravimetric analysis and differential scanning calorimetry . Additionally, the electronic properties, such as dipole moment, polarizability, and hyperpolarizability, have been calculated to assess the chemical activity and molecular stability of these compounds .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including structures similar to 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride, have been studied for their potential as corrosion inhibitors. For instance, imidazole and its derivatives have been investigated for their efficiency in inhibiting copper corrosion in acidic environments. These studies have shown certain imidazole derivatives to be effective corrosion inhibitors, with mechanisms involving the adsorption of these molecules onto the copper surface, following a Freundlich-type isotherm (Gašparac, Martin, & Stupnišek-lisac, 2000).

Photochemical Reactions

Research on the photochemical behavior of imidazole derivatives in water-containing solutions has revealed interesting rearrangements and product formations. These studies contribute to understanding the photochemical pathways and potential applications of these compounds in various chemical syntheses (Pfoertner & Daly, 1987).

Synthesis and Characterization

Imidazole derivatives have been synthesized and characterized for various applications, including as intermediates in pharmaceutical syntheses and as components in catalytic systems. For example, the synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, an α2-adrenergic agonist medetomidine, showcases the versatility of imidazole derivatives in medicinal chemistry (Kudzma & Turnbull, 1991).

Catalysis

Imidazole-modified materials have been utilized as supports for catalytic agents, demonstrating the utility of these derivatives in enhancing the performance of catalysts. For instance, imidazole-modified MIL-101(Cr) has been used to support manganese porphyrin, providing a heterogeneous and reusable catalyst system for the oxidation of hydrocarbons (Zadehahmadi et al., 2014).

Safety and Hazards

4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is considered hazardous . It is harmful if swallowed and causes severe skin burns and eye damage . It is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes .

Mechanism of Action

Target of Action

Chloromethyl groups in other compounds have been known to interact with various biological targets, such as serine proteases

Biochemical Pathways

For instance, compounds with chloromethyl groups have been implicated in the inhibition of certain proteases .

Pharmacokinetics

It is known that the compound is soluble in dmso and methanol, which suggests it might have good bioavailability .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c, suggesting that it might be sensitive to oxygen and temperature .

properties

IUPAC Name |

4-(chloromethyl)-1-methylimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWPWAYADRYSBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17289-30-4 |

Source

|

| Record name | 1H-Imidazole, 4-(chloromethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17289-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)

![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)